molecular formula C7H10OS B2592331 1-(5-Methyl-2-thienyl)ethanol CAS No. 34878-40-5

1-(5-Methyl-2-thienyl)ethanol

Cat. No.: B2592331
CAS No.: 34878-40-5
M. Wt: 142.22
InChI Key: HEXKZGQLEUXLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-2-thienyl)ethanol is an organic compound that belongs to the class of alcohols and thiophenes It features a thiophene ring substituted with a methyl group at the 5-position and an ethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-2-thienyl)ethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 5-methyl-2-thiophenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired alcohol. Another method involves the reduction of 1-(5-methyl-2-thienyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-2-thienyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form 1-(5-methyl-2-thienyl)ethanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to 1-(5-methyl-2-thienyl)ethane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.

Major Products:

    Oxidation: 1-(5-Methyl-2-thienyl)ethanone.

    Reduction: 1-(5-Methyl-2-thienyl)ethane.

    Substitution: Various substituted thiophene derivatives depending on the reagent used.

Scientific Research Applications

1-(5-Methyl-2-thienyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents.

    Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-thienyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethanol group can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Thiophene: A simpler analog with a five-membered ring containing sulfur.

    2-Thiopheneethanol: Similar structure but without the methyl substitution.

    5-Methyl-2-thiophenecarboxaldehyde: Contains a formyl group instead of an ethanol group.

Uniqueness: 1-(5-Methyl-2-thienyl)ethanol is unique due to the presence of both a methyl group and an ethanol group on the thiophene ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(5-methylthiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXKZGQLEUXLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add sodium borohydride (270 mg, 7.13 mmol) to a solution of 2-acetyl-5-methylthiophene (1.0 g, 7.13 mmol) in methanol (40 mL). Stir the mixture for 1 h at room temperature. Remove the solvent in vacuo and partition the residue between water and DCM. Separate the organic phase, dry over Na2SO4, filter and concentrate to obtain the desired intermediate as an oil (0.995 g, 98%) that was used without further purification. GC-MS m/z 142 (M+).
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.